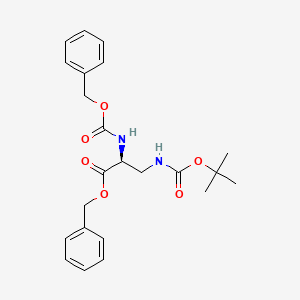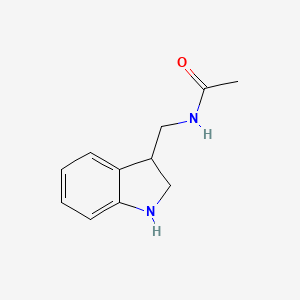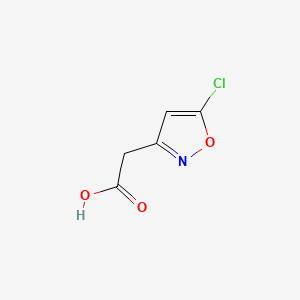![molecular formula C12H18O5 B587190 (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol CAS No. 215439-44-4](/img/structure/B587190.png)
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol
Übersicht
Beschreibung
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol, also known as MMPE, is a chemical compound that has been widely used in scientific research. MMPE is a chiral molecule that belongs to the family of ethylene glycol derivatives. It has been synthesized by several methods and has been found to have various biochemical and physiological effects on living organisms.
Wirkmechanismus
The mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is not well understood. However, it has been found to interact with various enzymes and receptors in living organisms. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to bind to the estrogen receptor and inhibit the growth of breast cancer cells.
Biochemical and Physiological Effects:
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been found to have various biochemical and physiological effects on living organisms. It has been reported to have antioxidant and anti-inflammatory properties. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been found to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has several advantages for lab experiments. It is a chiral molecule that can be used as a chiral building block for the synthesis of various compounds. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is also readily available and can be synthesized by several methods. However, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has some limitations for lab experiments. It is a toxic compound and should be handled with care. In addition, the mechanism of action of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is not well understood, which can limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for research on (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol. One direction is to investigate its mechanism of action and its interaction with various enzymes and receptors. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can be used as a chiral building block for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol is a chiral molecule that has been widely used in scientific research. It has been synthesized by several methods and has been found to have various biochemical and physiological effects on living organisms. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further research on (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol can lead to the development of new compounds with potential biological activity and the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been achieved by several methods. One of the most commonly used methods is the reaction of 3-bromoanisole with 2-methoxyethanol in the presence of a base to form 3-(2-methoxyethoxy)anisole. This intermediate is then reacted with 1,2-dibromoethane in the presence of a base to form (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol. Other methods include the reaction of 3-bromoanisole with 2,3-epoxypropanol in the presence of a base or the reaction of 3-bromoanisole with ethylene oxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, chiral auxiliaries, and chiral catalysts. (1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol has also been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(1S)-1-[3-(2-methoxyethoxymethoxy)phenyl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-15-5-6-16-9-17-11-4-2-3-10(7-11)12(14)8-13/h2-4,7,12-14H,5-6,8-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFYHOBMTFQKKS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOCOC1=CC=CC(=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725042 | |
| Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol | |
CAS RN |
215439-44-4 | |
| Record name | (1S)-1-{3-[(2-Methoxyethoxy)methoxy]phenyl}ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)



![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)



